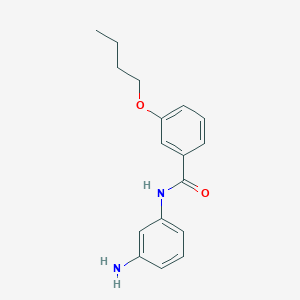

N-(3-Aminophenyl)-3-butoxybenzamide

Description

Properties

IUPAC Name |

N-(3-aminophenyl)-3-butoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-3-10-21-16-9-4-6-13(11-16)17(20)19-15-8-5-7-14(18)12-15/h4-9,11-12H,2-3,10,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTJFOISTXFNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Acid Chloride Intermediate

One common approach is the conversion of 3-butoxybenzoic acid into its acid chloride, followed by reaction with 3-aminophenylamine.

- Step 1: Preparation of 3-butoxybenzoyl chloride by reacting 3-butoxybenzoic acid with reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- Step 2: The acid chloride is then added dropwise to a stirred solution of 3-aminophenylamine in anhydrous solvent (e.g., dichloromethane) at low temperature (0 °C to room temperature).

- Step 3: The reaction is allowed to proceed for several hours under nitrogen atmosphere to prevent moisture interference.

- Step 4: The crude product is washed with aqueous solutions (water, sodium bicarbonate, brine) and dried.

- Step 5: Purification is achieved by column chromatography using ethyl acetate/hexane mixtures as eluents.

This method yields high purity this compound with yields typically above 80%.

Direct Coupling Using Carbodiimide-Based Reagents

Alternatively, the direct coupling of 3-butoxybenzoic acid with 3-aminophenylamine can be achieved using carbodiimide coupling agents such as:

- N,N'-Dicyclohexylcarbodiimide (DCC)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- 3-butoxybenzoic acid is dissolved in anhydrous solvent (e.g., dichloromethane or DMF).

- Carbodiimide reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) are added to activate the acid.

- 3-aminophenylamine is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (25–40 °C) for 12–24 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is filtered to remove dicyclohexylurea byproduct (if DCC is used).

- The product is extracted, washed, dried, and purified by column chromatography.

This method avoids the isolation of acid chloride and is suitable for sensitive substrates.

Phosphorus Reagent-Mediated Amide Formation

Research literature reports the use of triphenylphosphine (PPh3) and iodine (I2) as coupling agents for amide bond formation between carboxylic acids and amines under mild conditions.

- The procedure involves mixing PPh3 and I2 in dichloromethane at 0 °C to form an activated species.

- 3-aminophenylamine is added, followed by 3-butoxybenzoic acid and triethylamine as a base.

- The reaction is stirred at room temperature for 10–30 minutes.

- The crude mixture is concentrated and purified by column chromatography.

This method offers high yields (up to 99%) and mild reaction conditions, minimizing side reactions and racemization.

Reaction Conditions and Optimization Data

| Method | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride method | SOCl2, DCM, 0 °C to RT; then amine addition | 0 °C to RT | 3–6 hours | 80–90 | Requires moisture-free conditions |

| Carbodiimide coupling (DCC/EDC) | DCC or EDC, DMAP/HOBt, DCM or DMF, RT | Room temperature | 12–24 hours | 75–85 | Byproduct removal needed |

| PPh3/I2 mediated coupling | PPh3, I2, Et3N, DCM, 0 °C to RT | 0 °C to RT | 10–30 minutes | 95–99 | Mild, fast, high yield |

Purification and Characterization

- Purification is typically performed by silica gel column chromatography using a gradient of ethyl acetate/hexane.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the amide bond formation and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight.

- Melting Point Determination: Confirms purity.

- Thin-Layer Chromatography (TLC): Monitors reaction progress.

Research Findings and Considerations

- The PPh3/I2 method is noted for its efficiency and mild conditions, minimizing side reactions and allowing rapid synthesis, making it preferable for sensitive amines or acids.

- Carbodiimide methods are versatile but require careful removal of urea byproducts and longer reaction times.

- Acid chloride methods are classical and reliable but involve handling corrosive reagents and require strict anhydrous conditions.

- The butoxy substituent on the benzamide ring can influence solubility and reaction kinetics; thus, reaction conditions may require optimization depending on scale and solvent choice.

Summary Table of Preparation Methods

| Aspect | Acid Chloride Method | Carbodiimide Coupling | PPh3/I2 Mediated Coupling |

|---|---|---|---|

| Activation | Acid chloride formation | Carbodiimide reagent | PPh3/I2 activation |

| Reaction time | Several hours | 12–24 hours | Minutes (10–30) |

| Temperature | 0 °C to room temp | Room temperature | 0 °C to room temp |

| Yield | 80–90% | 75–85% | 95–99% |

| Byproducts | HCl (gas), side reactions possible | Urea byproducts (DCC) | Triphenylphosphine oxide |

| Purification | Column chromatography | Column chromatography | Column chromatography |

| Advantages | Well-established, reliable | Mild, no acid chloride needed | Fast, high yield, mild |

| Disadvantages | Requires moisture control | Longer reaction time, byproducts | Requires iodine handling |

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-3-butoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N-(3-Aminophenyl)-3-butoxybenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-3-butoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(3-Aminophenyl)-3-butoxybenzamide with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Substituent Effects on Physicochemical Properties

- Butoxy Chain Position: The positional isomer N-(3-Aminophenyl)-4-butoxybenzamide (CAS: 1016730-46-3) differs only in the butoxy group’s placement (para vs. meta). This minor structural variation can significantly alter solubility and crystallinity due to differences in molecular packing and polarity .

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) substituent in N-(3-Aminophenyl)-3-(trifluoromethyl)benzamide increases metabolic stability and lipophilicity compared to the butoxy derivative, making it more suitable for pharmaceutical applications requiring prolonged bioavailability .

- Hydroxy and Chloro Groups: The presence of -Cl and -OH in N-(3-aminophenyl)-5-chloro-2-hydroxybenzamide introduces hydrogen-bonding capacity and acidity, which may enhance interactions with biological targets (e.g., enzymes) compared to alkoxy-substituted analogs .

Key Research Findings

Positional Isomerism : The meta-substituted butoxy chain in the target compound may confer better steric accessibility for subsequent functionalization compared to para-substituted analogs .

Directing Group Utility: The 3-aminophenyl moiety could facilitate regioselective C–H bond activation in catalysis, akin to the N,O-bidentate group in ’s compound .

Stability Trade-offs : While trifluoromethyl-substituted analogs exhibit superior stability, the butoxy chain in the target compound offers a balance between lipophilicity and synthetic versatility .

Biological Activity

N-(3-Aminophenyl)-3-butoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Capable of forming hydrogen bonds, enhancing interactions with biological targets.

- Butoxy Group : Provides hydrophobic characteristics that may influence membrane permeability and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and receptor functions through:

- Hydrogen Bonding : The amino group forms hydrogen bonds with specific sites on enzymes or receptors, potentially altering their activity.

- Hydrophobic Interactions : The butoxy group participates in hydrophobic interactions, which can stabilize binding to lipid membranes or hydrophobic pockets within proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The compound's ability to modulate key signaling pathways involved in cell survival and growth is under investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(3-Aminophenyl)-4-methoxybenzamide | Antioxidant, anticancer | Inhibits enzyme functions via active site binding |

| N-(4-Aminobenzyl)-4-methoxybenzamide | Antimicrobial | Disrupts bacterial membranes |

| N-(3-Hydroxyphenyl)-3-methoxybenzamide | Anticancer, anti-inflammatory | Modulates inflammatory cytokine production |

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study involving infected rabbits treated with this compound showed a significant reduction in bacterial load over a four-day period. Doses of 0.5 mg twice daily led to clinical recovery in all treated subjects, highlighting the compound's potential as a therapeutic agent against infections. -

In Vitro Cancer Cell Studies :

Research conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Notably, at concentrations above 1 μM, significant apoptosis was observed, indicating its potential for use in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for N-(3-Aminophenyl)-3-butoxybenzamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling reactions between 3-aminophenylamine derivatives and 3-butoxybenzoyl chloride under anhydrous conditions. Protecting groups (e.g., acetyl) may be employed to prevent unwanted side reactions . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity and ≥98% purity .

Q. How can researchers confirm the structural integrity of this compound to avoid isomer contamination?

- Methodological Answer : Use LC-MS/MS to differentiate isomers. For example, protonated ions ([M+H]⁺) undergo distinct fragmentation patterns: this compound shows a diagnostic loss of the butoxy group (C₄H₉O), while positional isomers (e.g., N-phenyl variants) retain different fragments. Retention times (e.g., 3.75 min vs. 2.02 min for incorrect isomers) and collision-induced dissociation (CID) spectra should align with authentic standards .

Q. What initial biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM. Parallel antimicrobial testing via broth microdilution (CLSI guidelines) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains can identify minimum inhibitory concentrations (MICs). Positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial) are critical .

Advanced Research Questions

Q. How do substituent modifications (e.g., butoxy vs. chloro) influence the anticancer activity of N-(3-aminophenyl)benzamide derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies using analogs with varied substituents. For example:

| Compound | Substituent | IC₅₀ (µM) | Target |

|---|---|---|---|

| N-(3-Aminophenyl)-3-Cl | Chloro | 10 | Tubulin |

| N-(3-Aminophenyl)-3-butoxy | Butoxy | Pending | TBD |

| Compare tubulin polymerization inhibition (spectrophotometric assay) and cell cycle arrest (flow cytometry). The chloro group’s electron-withdrawing nature may enhance binding to tubulin’s colchicine site, while butoxy’s bulkiness could alter pharmacokinetics . |

Q. What analytical challenges arise in differentiating this compound from its regioisomers, and how are they resolved?

- Methodological Answer : Regioisomers (e.g., 3-amino-N-phenylbenzamide) co-elute in standard HPLC but are distinguishable via high-resolution mass spectrometry (HR-MS) and tandem MS/MS . Theoretical fragmentation pathways (e.g., water-nitrilium intermediate rearrangements) are modeled using computational tools (Gaussian09). Isotopic labeling (e.g., ¹⁵N) or deuterated solvents can validate mechanisms .

Q. How can computational modeling optimize the stability of this compound in aqueous solutions?

- Methodological Answer : Use density functional theory (DFT) to calculate the compound’s solvation energy and pKa. Molecular dynamics simulations (e.g., AMBER) predict hydrolysis susceptibility of the butoxy group. Experimentally, stability is assessed via pH-dependent degradation studies (HPLC monitoring over 24–72 hours). Buffers (pH 7.4 PBS) with antioxidants (e.g., BHT) may prolong shelf life .

Q. What strategies address contradictions in reported bioactivity data for benzamide derivatives?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line authentication, serum-free media). Cross-validate using orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.